molecular formula C13H14N4O2 B2416220 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile CAS No. 2380077-79-0

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile

カタログ番号 B2416220
CAS番号: 2380077-79-0
分子量: 258.281
InChIキー: RUNMZRZXZFDROM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile, also known as KPT-8602, is a novel small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of pyridine derivatives and has been developed by Karyopharm Therapeutics.

作用機序

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile exerts its anticancer effects by binding to the cysteine residue of XPO1, leading to the formation of a covalent bond. This covalent bond prevents the binding of XPO1 to its cargo proteins, leading to their accumulation in the nucleus. This accumulation leads to the activation of various tumor suppressor pathways, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has been shown to have a potent anticancer effect in various preclinical models. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in xenograft models of various types of cancer. 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

実験室実験の利点と制限

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has several advantages as a potential anticancer agent. It has a novel mechanism of action, targeting XPO1, which is overexpressed in various types of cancer. It has been shown to be effective in preclinical models of various types of cancer, indicating its potential broad-spectrum activity. However, there are limitations to its use in lab experiments, including the need for further optimization of its pharmacokinetic properties and the need for more extensive preclinical studies to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for the development of 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and half-life. Another potential direction is the development of combination therapies with other anticancer agents to enhance its efficacy. Additionally, further preclinical studies are needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection.

合成法

The synthesis of 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile involves a multistep process that starts with the reaction of 2-chloronicotinic acid with 2-aminopyridine to form 2-(2-pyridyl)nicotinic acid. This intermediate is then reacted with 2-oxo-1,3-oxazolidine to produce the desired compound, 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile.

科学的研究の応用

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has been extensively studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by targeting the nuclear export protein XPO1, also known as CRM1. XPO1 plays a crucial role in the transport of various tumor suppressor proteins out of the nucleus, leading to their inactivation. By inhibiting XPO1, 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile promotes the accumulation of these tumor suppressor proteins in the nucleus, leading to the inhibition of cancer cell growth.

特性

IUPAC Name

2-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c14-8-10-2-1-4-15-12(10)16-5-3-11(9-16)17-6-7-19-13(17)18/h1-2,4,11H,3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNMZRZXZFDROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。